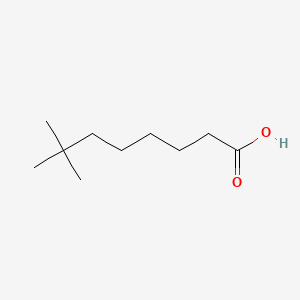
2-(4-chloro-2-hydroxyphenyl)-2-oxoacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chloro-2-hydroxyphenyl)-2-oxoacetic acid, also known as 4-chloro-2-hydroxybenzoic acid, is a phenolic acid that is widely used in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is an important intermediate in many organic synthesis pathways and has been extensively studied for its potential applications in drug discovery and development.
科学的研究の応用
4-Chloro-2-hydroxybenzoic acid has been widely used in scientific research due to its versatile applications in organic synthesis and drug discovery. It has been used as a starting material for the synthesis of a variety of pharmaceuticals and dyes, including antimalarials, antifungals, and anti-inflammatory agents. Additionally, it has been used in the synthesis of organic compounds such as flavonoids and coumarins. It is also used in the synthesis of polymers, nanomaterials, and other materials for biomedical and environmental applications.
作用機序
4-Chloro-2-hydroxybenzoic acid is believed to act as a proton donor in biochemical processes, allowing it to interact with other molecules and catalyze chemical reactions. It is also believed to act as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage to cells. Additionally, it has been shown to inhibit the activity of enzymes involved in the synthesis of prostaglandins, which are molecules involved in inflammation and pain.
Biochemical and Physiological Effects
4-Chloro-2-hydroxybenzoic acid has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of several cancer cell lines, suggesting that it may be useful in the treatment of certain types of cancer. Additionally, it has been shown to have anti-inflammatory and anti-oxidant effects, suggesting that it may be useful in the treatment of inflammatory diseases and oxidative stress.
実験室実験の利点と制限
4-Chloro-2-hydroxybenzoic acid is a relatively inexpensive and readily available compound, making it an attractive starting material for laboratory experiments. It is also highly efficient and yields high yields of the desired product. However, it is important to note that 2-(4-chloro-2-hydroxyphenyl)-2-oxoacetic acidydroxybenzoic acid is a relatively reactive compound and is sensitive to light and air. Additionally, it can react with other compounds, so care must be taken to ensure that it is not exposed to other reactants during experiments.
将来の方向性
For research include the development of more efficient synthesis methods, the exploration of its potential applications in drug discovery and development, and the investigation of its effects on various biochemical and physiological processes. Additionally, further research into its potential as an antioxidant and anti-inflammatory agent is warranted. Finally, further research into its potential applications in the synthesis of nanomaterials and other materials for biomedical and environmental applications is also of interest.
合成法
4-Chloro-2-hydroxybenzoic acid is typically synthesized through the reaction of 4-chlorobenzaldehyde and malonic acid in the presence of aqueous sulfuric acid. This reaction produces a carboxylic acid with a chlorine atom attached to the 2-hydroxy group. The reaction is typically carried out at temperatures between 80-100°C and is typically complete within 1-2 hours. The reaction is highly efficient and yields the desired product in high yields.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-chloro-2-hydroxyphenyl)-2-oxoacetic acid involves the conversion of 4-chloro-2-hydroxybenzaldehyde to 2-(4-chloro-2-hydroxyphenyl)-2-oxoacetic acid through a series of reactions.", "Starting Materials": [ "4-chloro-2-hydroxybenzaldehyde", "Ethyl acetoacetate", "Sodium ethoxide", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Ethanol", "Water" ], "Reaction": [ "Step 1: Condensation of 4-chloro-2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide to form 4-chloro-2-hydroxychalcone.", "Step 2: Cyclization of 4-chloro-2-hydroxychalcone with hydrochloric acid to form 2-(4-chloro-2-hydroxyphenyl)-3-hydroxy-3-phenylpropanoic acid.", "Step 3: Decarboxylation of 2-(4-chloro-2-hydroxyphenyl)-3-hydroxy-3-phenylpropanoic acid with sodium hydroxide to form 2-(4-chloro-2-hydroxyphenyl)-2-oxoacetic acid.", "Step 4: Purification of the product by recrystallization from ethanol and water." ] } | |
CAS番号 |
1891135-88-8 |
分子式 |
C8H5ClO4 |
分子量 |
200.57 g/mol |
IUPAC名 |
2-(4-chloro-2-hydroxyphenyl)-2-oxoacetic acid |
InChI |
InChI=1S/C8H5ClO4/c9-4-1-2-5(6(10)3-4)7(11)8(12)13/h1-3,10H,(H,12,13) |
InChIキー |
AEDTYDBFQMPGDL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)O)C(=O)C(=O)O |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



